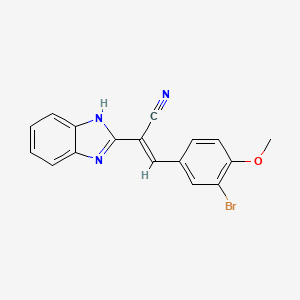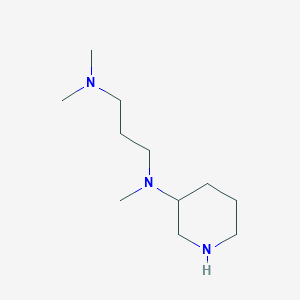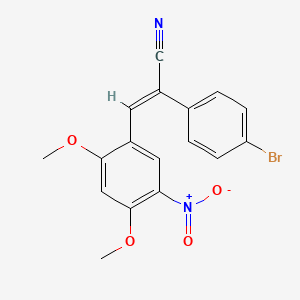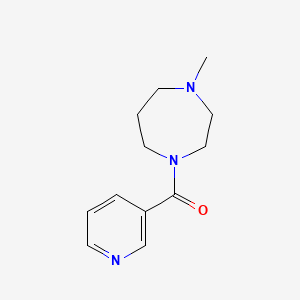
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile, also known as BMMA, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile is believed to exert its anticancer effects by inhibiting tubulin polymerization, which is essential for cell division. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile binds to the colchicine-binding site on tubulin, preventing microtubule formation and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, while exhibiting low toxicity in noncancerous cells. Additionally, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been shown to inhibit the growth of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development. However, its low solubility in water can pose challenges for in vivo experiments. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile.
Direcciones Futuras
Future research on 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile could focus on its potential as a fluorescent probe for bioimaging, as well as its applications in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile's antibacterial and antifungal effects, as well as its potential for drug development in other disease areas.
Métodos De Síntesis
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile can be synthesized using a one-pot reaction of 2-aminobenzimidazole, 3-bromo-4-methoxybenzaldehyde, and malononitrile in the presence of piperidine as a catalyst. The reaction yields a yellow solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been extensively studied for its potential applications in cancer therapy, as it has been shown to inhibit the proliferation of various cancer cell lines. Additionally, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been investigated for its antibacterial and antifungal properties, as well as its potential as a fluorescent probe for bioimaging.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O/c1-22-16-7-6-11(9-13(16)18)8-12(10-19)17-20-14-4-2-3-5-15(14)21-17/h2-9H,1H3,(H,20,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHRVXNDACUGCG-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(dimethylamino)methyl]-1-(5-phenyl-1,2,4-oxadiazol-3-yl)-4-azepanol](/img/structure/B5493174.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one](/img/structure/B5493181.png)
![3-(1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5493182.png)
![4-methoxy-3-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5493196.png)



![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)
![4-(1H-imidazol-1-yl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5493259.png)
![N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine](/img/structure/B5493265.png)
![3-methyl-7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5493272.png)
![N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B5493275.png)
![5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5493284.png)
